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Compound of Interest

Compound Name:
4-Methoxycyclohexanecarboxylic

acid

Cat. No.: B053170 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the key spectroscopic features of 4-
methoxycyclohexanecarboxylic acid and its primary derivatives: the methyl ester, ethyl

ester, and amide. While comprehensive experimental data for all derivatives is not uniformly

available in public databases, this document outlines the expected characteristic signals based

on established spectroscopic principles. This information is crucial for reaction monitoring,

quality control, and structural elucidation in a research and development setting.

Data Presentation: A Comparative Overview
The following table summarizes the key expected spectroscopic data for 4-
methoxycyclohexanecarboxylic acid and its derivatives. The data for the parent acid are

based on available information, while the data for the derivatives are predicted based on known

functional group transformations and their spectroscopic effects.
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Compound Spectroscopic Technique
Key Expected/Observed
Values

4-

Methoxycyclohexanecarboxylic

Acid

¹H NMR

~12.0 ppm (s, 1H, -COOH),

~3.3 ppm (s, 3H, -OCH₃), ~3.2

ppm (m, 1H, CH-O), ~2.2 ppm

(m, 1H, CH-COOH), 1.2-2.1

ppm (m, 8H, cyclohexane CH₂)

¹³C NMR

~182 ppm (C=O), ~79 ppm

(CH-O), ~56 ppm (-OCH₃),

~43 ppm (CH-COOH), ~30-35

ppm (cyclohexane CH₂)

IR (ATR)

2500-3300 cm⁻¹ (broad, O-H

stretch), ~2940 cm⁻¹ (C-H

stretch), ~1700 cm⁻¹ (C=O

stretch), ~1100 cm⁻¹ (C-O

stretch)

MS (EI)

M⁺ at m/z 158. Fragmentation

may include loss of -OCH₃, -

COOH, and parts of the

cyclohexane ring.

Methyl 4-

Methoxycyclohexanecarboxyla

te

¹H NMR (Predicted)

~3.67 ppm (s, 3H, -COOCH₃),

~3.3 ppm (s, 3H, -OCH₃), ~3.2

ppm (m, 1H, CH-O), ~2.2 ppm

(m, 1H, CH-COOR), 1.2-2.1

ppm (m, 8H, cyclohexane CH₂)

¹³C NMR (Predicted)

~176 ppm (C=O), ~79 ppm

(CH-O), ~56 ppm (-OCH₃),

~52 ppm (-COOCH₃), ~43 ppm

(CH-COOR), ~30-35 ppm

(cyclohexane CH₂)
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IR (ATR) (Predicted)

~2940 cm⁻¹ (C-H stretch),

~1735 cm⁻¹ (C=O stretch,

ester), ~1200 & ~1100 cm⁻¹

(C-O stretches)

MS (EI) (Predicted)

M⁺ at m/z 172. Fragmentation

likely involves loss of -OCH₃

and -COOCH₃.

Ethyl 4-

Methoxycyclohexanecarboxyla

te

¹H NMR (Predicted)

~4.1 ppm (q, 2H, -OCH₂CH₃),

~3.3 ppm (s, 3H, -OCH₃), ~3.2

ppm (m, 1H, CH-O), ~2.2 ppm

(m, 1H, CH-COOR), 1.2-2.1

ppm (m, 8H, cyclohexane

CH₂), ~1.25 ppm (t, 3H, -

OCH₂CH₃)

¹³C NMR (Predicted)

~175 ppm (C=O), ~79 ppm

(CH-O), ~60 ppm (-OCH₂CH₃),

~56 ppm (-OCH₃), ~43 ppm

(CH-COOR), ~30-35 ppm

(cyclohexane CH₂), ~14 ppm (-

OCH₂CH₃)

IR (ATR) (Predicted)

~2940 cm⁻¹ (C-H stretch),

~1730 cm⁻¹ (C=O stretch,

ester), ~1200 & ~1100 cm⁻¹

(C-O stretches)

MS (EI) (Predicted)

M⁺ at m/z 186. Fragmentation

would include loss of -OCH₃, -

OCH₂CH₃, and the full

ethoxycarbonyl group.

4-

Methoxycyclohexanecarboxam

ide

¹H NMR (Predicted)

~5.5-7.5 ppm (broad s, 2H, -

CONH₂), ~3.3 ppm (s, 3H, -

OCH₃), ~3.2 ppm (m, 1H, CH-

O), ~2.0 ppm (m, 1H, CH-

CON), 1.2-2.0 ppm (m, 8H,

cyclohexane CH₂)
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¹³C NMR (Predicted)

~179 ppm (C=O), ~79 ppm

(CH-O), ~56 ppm (-OCH₃),

~45 ppm (CH-CON), ~30-35

ppm (cyclohexane CH₂)

IR (ATR) (Predicted)

~3350 & ~3180 cm⁻¹ (N-H

stretches), ~2940 cm⁻¹ (C-H

stretch), ~1650 cm⁻¹ (C=O

stretch, Amide I), ~1620 cm⁻¹

(N-H bend, Amide II)

MS (EI) (Predicted)

M⁺ at m/z 157. Key

fragmentation would be the

loss of the -CONH₂ group.

Note: NMR chemical shifts (δ) are reported in parts per million (ppm). IR frequencies are in

wavenumbers (cm⁻¹). Mass spectrometry values are mass-to-charge ratios (m/z). Predicted

values are based on standard functional group effects and may vary based on solvent and

experimental conditions.

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These

represent standard operating procedures for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube.[1][2]

Ensure the sample is fully dissolved; vortexing or gentle heating may be applied if necessary.

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

chemical shift calibration (0.00 ppm).[2]
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

For ¹H NMR, a typical acquisition involves 16-32 scans. For ¹³C NMR, a larger number of

scans (1024 or more) is generally required to achieve a good signal-to-noise ratio.[2]

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction using appropriate NMR software.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Instrument Preparation: Ensure the ATR crystal (commonly diamond or zinc selenide) is

clean.[3] Clean with a suitable solvent like isopropanol and wipe with a lint-free tissue.

Background Scan: Perform a background scan of the empty ATR crystal to record the

ambient spectrum (e.g., atmospheric H₂O and CO₂), which will be automatically subtracted

from the sample spectrum.[4]

Sample Application: Place a small amount of the sample directly onto the ATR crystal. For

liquids, one or two drops are sufficient. For solids, apply a small amount of powder and use

the pressure clamp to ensure good contact with the crystal surface.[5]

Spectrum Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add

multiple scans (e.g., 16 or 32) to improve the signal quality.

Data Analysis: Analyze the resulting spectrum for characteristic absorption bands

corresponding to specific vibrational modes of the functional groups.

Mass Spectrometry (MS) with Electron Ionization (EI)
Objective: To determine the molecular weight and obtain structural information from

fragmentation patterns.

Methodology:
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

often via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile

compounds. The sample is vaporized in the ion source.[6]

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy

electron beam (typically 70 eV).[7][8] This process ejects an electron from the molecule,

creating a positively charged molecular ion (M⁺) and causing it to fragment in a reproducible

manner.

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a

mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge

ratio (m/z).

Detection: A detector records the abundance of each ion.

Data Interpretation: The output is a mass spectrum, which plots ion abundance versus m/z.

The peak with the highest m/z often corresponds to the molecular ion, confirming the

molecular weight. The fragmentation pattern provides a fingerprint that can be used to

deduce the molecular structure.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of a 4-methoxycyclohexanecarboxylic acid derivative.
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Caption: General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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